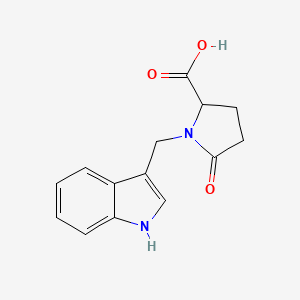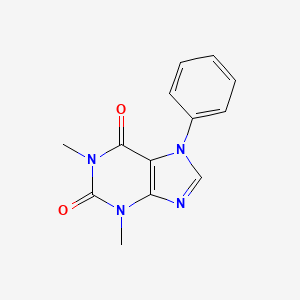![molecular formula C14H28N2O2 B11857752 Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)
Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a methylamino group, and a carboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: Piperidine derivative.
Reagents: Tert-butyl chloroformate, methylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. The presence of the tert-butyl group and the methylamino group provides specific steric and electronic effects that influence its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C14H28N2O2 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-11(15-5)12-9-7-8-10-16(12)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
Clé InChI |
CENDFVPDXZUHOW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCCCN1C(=O)OC(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)



![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)









